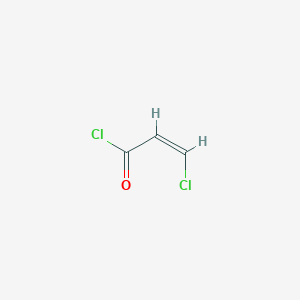
(z)-3-Chloroacryloyl chloride
Vue d'ensemble
Description
(Z)-3-Chloroacryloyl chloride is an organic compound with the molecular formula C3H2Cl2O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-3-Chloroacryloyl chloride can be synthesized through various methods. One common method involves the chlorination of acrylic acid derivatives. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feeding of acrylic acid derivatives and chlorinating agents into a reactor, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Chloroacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to produce polymers with specific properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as alkenes, alkynes, and other unsaturated compounds are used. The reactions may require catalysts and are often conducted under mild conditions.
Polymerization Reactions: Initiators such as free radicals or catalysts are used to promote polymerization. The reactions are carried out under controlled conditions to achieve the desired polymer properties.
Major Products Formed:
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Various addition products depending on the reactants used.
Polymerization Reactions: Polymers with specific properties tailored for various applications.
Applications De Recherche Scientifique
(Z)-3-Chloroacryloyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-3-Chloroacryloyl chloride involves its reactivity with nucleophiles and unsaturated compounds. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Acryloyl Chloride: Similar in structure but lacks the chlorine atom at the 3-position.
Methacryloyl Chloride: Contains a methyl group at the 2-position instead of a chlorine atom at the 3-position.
Crotonyl Chloride: Contains a double bond between the 2 and 3 positions but lacks the chlorine atom.
Uniqueness: (Z)-3-Chloroacryloyl chloride is unique due to the presence of the chlorine atom at the 3-position, which imparts specific reactivity and properties. This structural feature allows it to participate in unique chemical reactions and form specific products that are not achievable with other similar compounds.
Propriétés
IUPAC Name |
(Z)-3-chloroprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAWSAODAKKSI-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




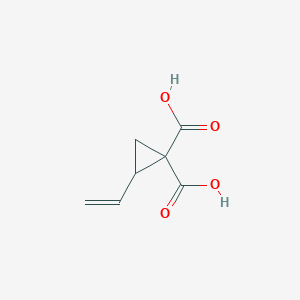


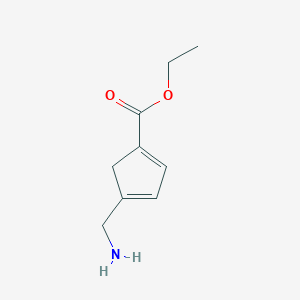
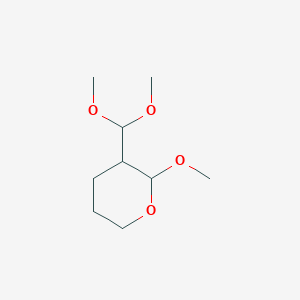
![4'-FLUORO-[1,1'-BIPHENYL]-4-CARBONYL CHLORIDE](/img/structure/B8038777.png)

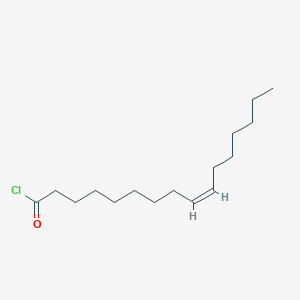
![N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B8038792.png)
![3-[4-(3-Formylphenyl)-2,5-dimethylphenyl]benzaldehyde](/img/structure/B8038799.png)


